Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a thiophene ring fused with a benzene ring, along with a carboxylate ester and an iodine substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Iodine Substituent: The iodine substituent can be introduced via electrophilic iodination using iodine or iodine monochloride in the presence of a suitable catalyst.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of deiodinated products.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzo[b]thiophene: Lacks the iodine and ester substituents.
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: Similar structure but without the iodine substituent.
Uniqueness
Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is unique due to the presence of both the iodine substituent and the ester group, which confer distinct chemical reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7IO3S |
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Molecular Weight |
334.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-7-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 |
InChI Key |
MKYPVXQERAOPRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)O |
Origin of Product |
United States |
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